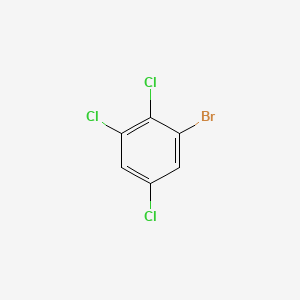

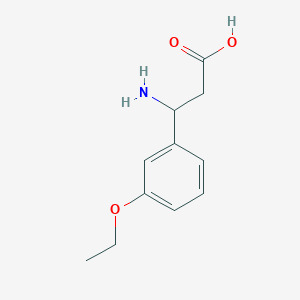

![molecular formula C8H19N3O B1275916 2-[4-(2-氨基乙基)哌嗪-1-基]乙醇 CAS No. 20542-08-9](/img/structure/B1275916.png)

2-[4-(2-氨基乙基)哌嗪-1-基]乙醇

描述

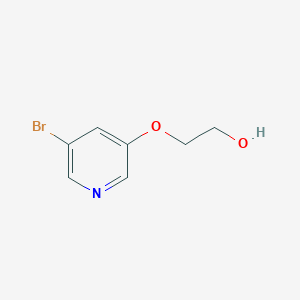

“2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol” is a chemical compound with the molecular formula C8H19N3O . It has an average mass of 173.256 Da and a monoisotopic mass of 173.152817 Da . This compound is also known by its IUPAC name, 2-[4-(2-aminoethyl)piperazin-1-yl]ethanol .

Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C8H19N3O/c9-1-2-10-3-5-11(6-4-10)7-8-12/h12H,1-9H2 . The canonical SMILES representation is C1CN(CCN1CCN)CCO . The molecule has 12 heavy atoms .

Physical And Chemical Properties Analysis

The molecular weight of “2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol” is 173.26 g/mol . It has a computed XLogP3-AA value of -1.5 , indicating its solubility characteristics. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 52.7 Ų .

科学研究应用

Heterocyclic Organic Compound

“2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol” is a heterocyclic organic compound . Heterocyclic compounds are widely used in various fields of chemistry due to their unique structures and properties. They are often used in the synthesis of pharmaceuticals, dyes, and agrochemicals .

Experimental / Research Use

This compound is offered for experimental or research use . It can be used in a variety of chemical reactions in the laboratory setting, and its properties can be studied for potential applications in various fields .

Epoxy Curing

Similar compounds, such as 1-(2-Aminoethyl)piperazine, are used for epoxy curing . Epoxy resins are widely used in coatings, adhesives, and composite materials. The curing process is crucial for determining the final properties of the epoxy resin, and different curing agents can lead to different properties .

Surface Activation

1-(2-Aminoethyl)piperazine, a similar compound, is used for surface activation . Surface activation is a process used to alter the surface properties of a material, often to increase its adhesion or wettability. This can be important in various applications, such as coatings, adhesives, and printing .

Asphalt Additive

1-(2-Aminoethyl)piperazine is also used as an asphalt additive . Additives are often used in asphalt to improve its properties, such as its resistance to rutting and cracking. This can lead to longer-lasting and more durable asphalt pavements .

Potential Biological Activity

While not specifically documented for “2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol”, similar compounds are often studied for their potential biological activity . For example, they might be studied for their potential as pharmaceuticals or as biological probes .

属性

IUPAC Name |

2-[4-(2-aminoethyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O/c9-1-2-10-3-5-11(6-4-10)7-8-12/h12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISZZNVEUSLMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406306 | |

| Record name | 2-[4-(2-aminoethyl)piperazin-1-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol | |

CAS RN |

20542-08-9 | |

| Record name | 2-[4-(2-aminoethyl)piperazin-1-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

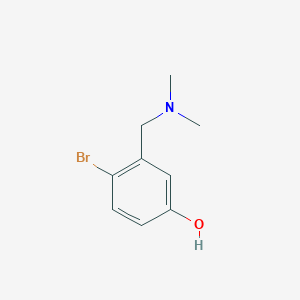

![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)